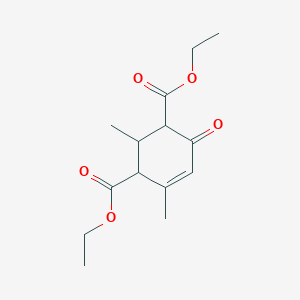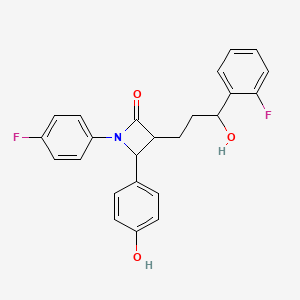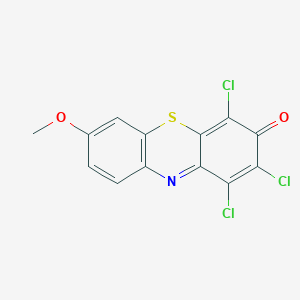
1,2,4-Trichloro-7-methoxy-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trichloro-7-methoxy-phenothiazin-3-one: is a chemical compound with the molecular formula C13H6Cl3NO2S. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine, agriculture, and industry. This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to the phenothiazine core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one typically involves the chlorination of 7-methoxy-phenothiazine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: Introduction of nitro groups to the phenothiazine core.
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Selective chlorination at specific positions.
Methoxylation: Introduction of the methoxy group.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
Applications De Recherche Scientifique
1,2,4-Trichloro-7-methoxy-phenothiazin-3-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA and enzyme function is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A derivative of phenothiazine used as an antipsychotic drug.
Methoxychlor: An insecticide structurally related to phenothiazine.
Comparison: 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one is unique due to the presence of three chlorine atoms and a methoxy group, which confer distinct chemical properties compared to other phenothiazine derivatives. Its specific substitution pattern enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
70753-47-8 |
|---|---|
Formule moléculaire |
C13H6Cl3NO2S |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
1,2,4-trichloro-7-methoxyphenothiazin-3-one |
InChI |
InChI=1S/C13H6Cl3NO2S/c1-19-5-2-3-6-7(4-5)20-13-10(16)12(18)9(15)8(14)11(13)17-6/h2-4H,1H3 |
Clé InChI |
HLNGOJWVENQXNL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


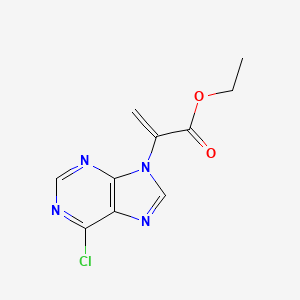

![1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol](/img/structure/B14011132.png)


![cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B14011136.png)

![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B14011164.png)
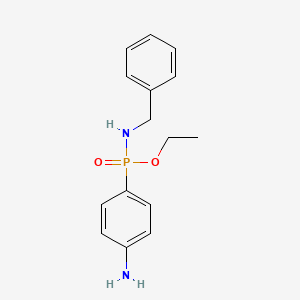
![4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)
